![molecular formula C18H23NO3 B4881494 4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine](/img/structure/B4881494.png)
4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MEMN or 2-(2-Naphthyloxy)ethylmorpholine.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine is not fully understood. However, it is believed to work by binding to specific receptors in the body, such as the mu-opioid receptor and the cannabinoid receptor. This binding leads to the activation of various signaling pathways, which ultimately results in the observed physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and varied. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of various inflammatory and pain-related disorders. It has also been found to have anti-cancer properties, making it a promising candidate for cancer therapy. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. Additionally, its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and costly.
Zukünftige Richtungen
There are several future directions for the research on 4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine. One of the most promising directions is the development of this compound as a drug delivery system. Its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of various neurological disorders. Additionally, further research is needed to understand the mechanism of action of this compound fully. This understanding will help in the development of more effective therapeutic agents. Finally, more research is needed to explore the potential anti-cancer properties of this compound and its use in cancer therapy.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. It has been studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer activities. Additionally, its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug development and cancer therapy.
Synthesemethoden
The synthesis of 4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of 2-(2-naphthyloxy)ethanol with morpholine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(2-naphthyloxy)ethoxy]ethyl}morpholine has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer activities. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
4-[2-(2-naphthalen-2-yloxyethoxy)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-2-4-17-15-18(6-5-16(17)3-1)22-14-13-21-12-9-19-7-10-20-11-8-19/h1-6,15H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKMGXQHPCAGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.